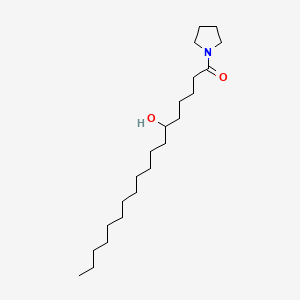
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a long-chain octadecanol
Vorbereitungsmethoden
The synthesis of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of pyrrolidine with an appropriate octadecanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound. Commonly used conditions include moderate temperatures and atmospheric pressure, with reaction times varying from a few hours to several days.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.
Analyse Chemischer Reaktionen
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. These interactions can result in changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other pyrrolidine derivatives, such as 1-Oxo-1-(1-pyrrolidinyl)-2-propanol and 1-Oxo-1-(1-pyrrolidinyl)-3-hexanol.
Eigenschaften
CAS-Nummer |
56666-42-3 |
|---|---|
Molekularformel |
C22H43NO2 |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
6-hydroxy-1-pyrrolidin-1-yloctadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3 |
InChI-Schlüssel |
GOSQLVROXRMYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCC(=O)N1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















